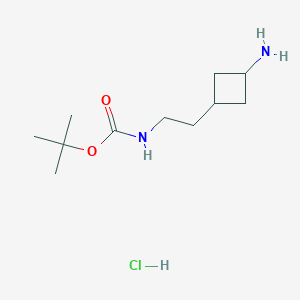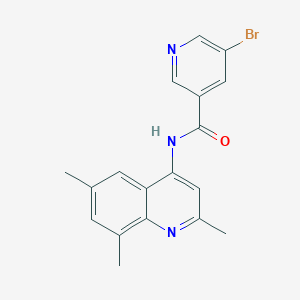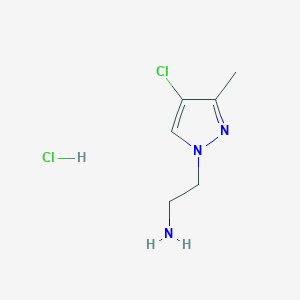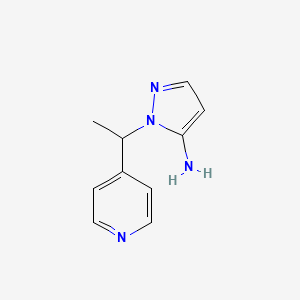
tert-Butyl (2-(3-aminocyclobutyl)ethyl)carbamate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl (2-(3-aminocyclobutyl)ethyl)carbamate hydrochloride” is a chemical compound with the CAS Number: 2155852-84-7 . It has a molecular weight of 214.31 . It is in the form of an oil .
Molecular Structure Analysis
The Inchi Code for “tert-Butyl (2-(3-aminocyclobutyl)ethyl)carbamate hydrochloride” is1S/C11H22N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-9(12)7-8/h8-9H,4-7,12H2,1-3H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
“tert-Butyl (2-(3-aminocyclobutyl)ethyl)carbamate hydrochloride” is an oil . It has a molecular weight of 214.31 . The compound is stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Biodegradation and Environmental Fate
The biodegradation and fate of gasoline ether oxygenates like ethyl tert-butyl ether (ETBE) have been extensively studied in soil and groundwater. Microorganisms have been identified with the ability to degrade ETBE aerobically or via cometabolism, leading to the formation of intermediates such as tert-butyl acetate (TBAc), tert-butyl alcohol (TBA), and 2-hydroxyisobutyric acid (2-HIBA). The presence of co-contaminants may influence the aerobic biodegradation of ETBE, either limiting or enhancing it through cometabolism. Understanding the microbial pathways and genes involved in the transformation of ETBE, such as ethB and alkB, is crucial for potential bioaugmentation and biostimulation strategies for ETBE degradation in groundwater (Thornton et al., 2020).
Toxicological Reviews
Ethyl carbamate (urethane) has been reviewed extensively for its occurrence in foods and beverages and its toxicological profile. Classified as a group 2A carcinogen, it's genotoxic and carcinogenic for various species. Ethyl carbamate is produced through several chemical mechanisms during food and beverage fermentation, leading to its presence in fermented products. Comprehensive reviews of its analysis, occurrence, and strategies to reduce its levels in consumables have been published, providing valuable information for regulatory and data-gathering purposes (Weber & Sharypov, 2009).
Environmental Behavior and Fate of Methyl tert-Butyl Ether (MTBE)
The environmental behavior and fate of MTBE, a fuel oxygenate, have been reviewed, highlighting its high solubility in water and weak sorption to subsurface solids. MTBE's resistance to biodegradation in groundwater and its atmospheric behavior have been documented, providing insights into the limitations of using in situ biodegradation as a remediation option at gasoline-contaminated sites. Understanding the factors governing the intrinsic oxygenate degradation capability under various geochemical conditions can aid in addressing MTBE contamination in the environment (Squillace et al., 1997).
Synthetic Routes and Industrial Applications
The synthetic routes of vandetanib, a pharmaceutical compound, have been reviewed to identify suitable industrial production methods. Analysis of various synthetic routes led to the discovery that tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate can be subjected to a series of reactions, including substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution, to produce the title compound. This review provides valuable insights into the industrial-scale synthesis of complex pharmaceuticals (Mi, 2015).
Safety and Hazards
The compound has several hazard statements: H315, H317, H319, H335 . These correspond to skin irritation, skin sensitization, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(3-aminocyclobutyl)ethyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-5-4-8-6-9(12)7-8;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAWLMAJLNQQNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CC(C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-(3-aminocyclobutyl)ethyl)carbamate hydrochloride | |
CAS RN |
2155852-85-8 |
Source


|
| Record name | tert-butyl N-[2-(3-aminocyclobutyl)ethyl]carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperidine](/img/structure/B2417876.png)

![4-(benzo[d][1,3]dioxol-5-yl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2417882.png)
![1-[(2,4-Dichlorophenyl)methyl]cyclobutan-1-amine;hydrochloride](/img/structure/B2417884.png)
dimethylsilane](/img/structure/B2417885.png)
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2417887.png)


![1-[(2-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2417892.png)
![3,3-Dimethyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B2417893.png)

![3-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-1,1-diethylurea](/img/structure/B2417895.png)